molecular formula C10H8BrN B1527716 5-Bromo-1-methylisoquinoline CAS No. 72678-12-7

5-Bromo-1-methylisoquinoline

Cat. No. B1527716
CAS RN: 72678-12-7
M. Wt: 222.08 g/mol
InChI Key: ZDZILNXMSMJASG-UHFFFAOYSA-N
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Description

5-Bromo-1-methylisoquinoline is a heterocyclic compound containing a quinoline core with a bromine atom and a methyl group at different positions . Its molecular formula is C10H8BrN and it has a molecular weight of 222.08 g/mol .


Synthesis Analysis

The synthesis of 5-bromosubstituted derivatives of indole phytoalexins has been reported . A straightforward synthetic approach was used to create five series of these derivatives . Another study synthesized 5-bromo-1-decylindolin-2-one without isolating the intermediate hydrazone by the Wolff–Kishner reduction of 2-(5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile with hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of 5-Bromo-1-methylisoquinoline consists of a quinoline core with a bromine atom and a methyl group at different positions .

Scientific Research Applications

Prodrug System Development

5-Bromo-1-methylisoquinoline has been explored for its potential in developing bioreductively activated prodrug systems. This approach targets the selective delivery of drugs to hypoxic tissues. The compound demonstrates efficiency in biomimetic reduction processes, indicating its suitability for prodrug development (Parveen et al., 1999).

Synthesis of PARP Inhibitors

5-Bromo-1-methylisoquinoline is instrumental in synthesizing analogues of 5-aminoisoquinolin-1-one (5-AIQ), which is a water-soluble inhibitor of poly(ADP-ribose)polymerase-1 (PARP-1). This highlights its role in the production of compounds with potential therapeutic applications, particularly in the field of cancer treatment (Woon et al., 2013).

Alternative Synthesis Methods

The compound has been used in studies exploring alternative synthesis methods for various heterocyclic compounds. These methods are essential in medicinal chemistry for the efficient production of bioactive molecules (Kametani et al., 1972).

Antitumor Activity

It plays a crucial role in the synthesis of isoquinoline-1-carboxaldehyde thiosemicarbazones, which have been evaluated for their antineoplastic activity, particularly in models of L1210 leukemia in mice. This application underscores the importance of 5-Bromo-1-methylisoquinoline in developing potential cancer treatments (Liu et al., 1995).

Drug Discovery Intermediates

It is also a key intermediate in drug discoveries. Modifications to its synthesis routes have improved efficiency and yield, thereby accelerating the development and availability of new pharmaceutical compounds (Nishimura & Saitoh, 2016).

Novel PARP-2 Inhibitors

Research involving 5-Bromo-1-methylisoquinoline has led to the identification of new potent inhibitors of poly(ADP-ribose)polymerase-2 (PARP-2). This discovery is significant in the context of drug development for diseases where PARP-2 is a relevant target (Sunderland et al., 2011).

Synthesis of Pyrrolo[2,1-a]isoquinolines

The compound is used in reactions with activated alkynes to produce stable tetrahydropyrrolo[2,1-a]isoquinolines, which are valuable in the synthesis of diverse heterocyclic structures (Voskressensky et al., 2010).

properties

IUPAC Name

5-bromo-1-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-8-3-2-4-10(11)9(8)5-6-12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZILNXMSMJASG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-methylisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Shi, PS Kerry, JD Nanson, T Bosanac, Y Sasaki… - Molecular cell, 2022 - cell.com
The NADase SARM1 (sterile alpha and TIR motif containing 1) is a key executioner of axon degeneration and a therapeutic target for several neurodegenerative conditions. We show …
Number of citations: 58 www.cell.com
NJ Webb, SA Raw, SP Marsden - Tetrahedron, 2018 - Elsevier
… The regioisomeric compounds were isolated as an inseparable 1:2.7 mixture of 5-bromo-1-methylisoquinoline 5m and 7-bromo-1-methylisoquinoline 5m′ in the form of a brown oil (…
Number of citations: 18 www.sciencedirect.com

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